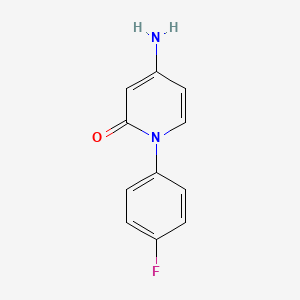![molecular formula C13H18N2S B5503579 4,5,6-Trimethyl-2-[(2-methylpropyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B5503579.png)
4,5,6-Trimethyl-2-[(2-methylpropyl)sulfanyl]pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5,6-Trimethyl-2-[(2-methylpropyl)sulfanyl]pyridine-3-carbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with three methyl groups, an isobutylthio group, and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6-Trimethyl-2-[(2-methylpropyl)sulfanyl]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the alkylation of 4,5,6-trimethylpyridine with 2-methylpropylthiol in the presence of a base, followed by the introduction of a nitrile group through a cyanation reaction. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The use of robust catalysts and efficient separation techniques like chromatography or crystallization is common in industrial settings.
化学反应分析
Types of Reactions
4,5,6-Trimethyl-2-[(2-methylpropyl)sulfanyl]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the isobutylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups on the pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) is employed.
Substitution: Electrophilic reagents such as bromine or nitric acid are used under controlled conditions to achieve selective substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Brominated or nitrated derivatives of the pyridine ring.
科学研究应用
4,5,6-Trimethyl-2-[(2-methylpropyl)sulfanyl]pyridine-3-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4,5,6-Trimethyl-2-[(2-methylpropyl)sulfanyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The isobutylthio group may interact with hydrophobic pockets, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
2,4,6-Trimethylpyridine: Lacks the isobutylthio and nitrile groups, making it less versatile in chemical reactions.
2,4,6-Trimethylpyridine-3,5-dicarbonitrile: Contains additional nitrile groups, which may alter its reactivity and applications.
Uniqueness
4,5,6-Trimethyl-2-[(2-methylpropyl)sulfanyl]pyridine-3-carbonitrile is unique due to the combination of its substituents, which confer distinct chemical and biological properties
属性
IUPAC Name |
4,5,6-trimethyl-2-(2-methylpropylsulfanyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2S/c1-8(2)7-16-13-12(6-14)10(4)9(3)11(5)15-13/h8H,7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJMYJJOUUHAHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=C1C)SCC(C)C)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4,6-pyrimidinediol](/img/structure/B5503503.png)
![2-methyl-4-(3-{[4-(3-pyridinyl)-1-piperazinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5503509.png)
![methyl 3-[(4-morpholinylacetyl)amino]benzoate](/img/structure/B5503523.png)


![1-(3-methoxyphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5503560.png)
![[2-ethoxy-4-[(E)-hydroxyiminomethyl]phenyl] 3-nitrobenzoate](/img/structure/B5503572.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethoxy-N-methylbenzamide](/img/structure/B5503581.png)
![5-[(3aS,6aS)-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carbonyl]-2-phenyl-1H-pyrazol-3-one](/img/structure/B5503585.png)
![N-(2-chlorophenyl)-2-[(E)-(3-fluorophenyl)methylideneamino]oxyacetamide](/img/structure/B5503591.png)
![[2-((E)-{[(3-phenyl-1H-pyrazol-5-yl)carbonyl]hydrazono}methyl)phenoxy]acetic acid](/img/structure/B5503598.png)
![7-[4-(3-hydroxy-3-methylbutyl)benzyl]-3-methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5503604.png)

